1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in the literature . The synthesis process involves the use of various reagents and reaction conditions .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Derivatives
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives have been synthesized through various chemical processes, contributing to the field of organic chemistry and heterocyclic compound research. For instance, Bencková and Krutošíková (1997) synthesized 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, highlighting the versatility of this compound in creating new molecular structures (Bencková & Krutošíková, 1997). Additionally, Lichitsky et al. (2010) prepared 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids using a three-component condensation method, further illustrating the compound's synthetic applications (Lichitsky et al., 2010).
Catalytic and Chemical Reactions
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is also integral in various catalytic and chemical reactions. Suresh et al. (2013) described the use of this compound in palladium-catalyzed decarboxylative Suzuki and Heck couplings, underlining its role in facilitating complex organic reactions (Suresh et al., 2013).
Applications in Crystallography
In crystallography, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives have been studied for their structural properties. For example, Zhu et al. (2009) explored the crystal structure of a specific derivative, providing insights into the molecular geometry and interactions pertinent to crystal engineering (Zhu et al., 2009).
Biochemical and Pharmacological Studies
While this review avoids details on drug use, dosage, and side effects, it's noteworthy that some derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been explored for potential pharmacological activities, such as the inhibition of gastric acid secretion and ACC1, as illustrated by Palmer et al. (2008) and Mizojiri et al. (2019), respectively (Palmer et al., 2008), (Mizojiri et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUJLYRUQNSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595944 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
CAS RN |
860496-20-4 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.